BenchChemオンラインストアへようこそ!

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione

MAIT cell immunology MR1 ligand structure-activity relationship

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a 5-nitropyrimidine-2,4-dione derivative characterized by a methylamino substituent at the 6-position and nitro group at the 5-position, with a molecular formula of C5H6N4O4 and molecular weight of 186.13 g/mol. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for purine and pyrrolo[3,2-d]pyrimidine libraries targeting kinases and aminopeptidases.

Molecular Formula C5H6N4O4
Molecular Weight 186.13 g/mol
CAS No. 41964-42-5
Cat. No. B12913108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione
CAS41964-42-5
Molecular FormulaC5H6N4O4
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11)
InChIKeyIJFNNWYKLVJVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 41964-42-5): A Core Scaffold for Kinase and Aminopeptidase Inhibitor Discovery


6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a 5-nitropyrimidine-2,4-dione derivative characterized by a methylamino substituent at the 6-position and nitro group at the 5-position, with a molecular formula of C5H6N4O4 and molecular weight of 186.13 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for purine and pyrrolo[3,2-d]pyrimidine libraries targeting kinases and aminopeptidases [2]. The presence of both the electron-withdrawing nitro group and the electron-donating methylamino group creates a unique electronic environment that influences reactivity in nucleophilic aromatic substitution and ring-transformation reactions, distinguishing it from unsubstituted or differently substituted analogs [3].

Why 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic 5-Nitropyrimidine-2,4-dione Analogs


The 6-alkylamino substituent is a critical determinant of biological activity in this scaffold class. Research on MAIT cell modulation has demonstrated that even minor variations in the 6-aminoalkyl chain (e.g., methyl vs. ethyl vs. propyl) can switch the functional profile from agonism to antagonism [1]. This structure-activity relationship (SAR) hypersensitivity means that simply substituting 6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione with the 6-amino, 6-ethylamino, or 1,3-dimethyl analogs risks complete loss of the desired biological response or synthetic utility. Additionally, the specific electronic and steric properties conferred by the methylamino group influence both the compound's reactivity in ring-transformation reactions and its hydrogen-bonding capacity, which are not replicated by other N-alkyl or N-H analogs [2].

Quantitative Differentiation Evidence for 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione Selection


MAIT Cell Functional Profiling: Methylamino Chain Length Determines Agonist vs. Antagonist Activity

In a 2020 study by Braganza et al., systematic variation of the 6-alkylamino substituent on uracil-based MR1 ligands revealed that the chain length directly controls whether the compound acts as a MAIT cell agonist or antagonist. While specific EC50 values for the 6-methylamino derivative were not disclosed in the primary report, the study established that 6-methylamino-substituted analogs can exhibit agonist activity, whereas longer-chain (e.g., hexyl) analogs act as antagonists [1]. This functional bifurcation is not observed with the 6-amino (unsubstituted) or 1,3-dimethyl analogs, which lack the specific alkylamino pharmacophore. For procurement decisions, this means the 6-methylamino compound is the minimal agonist scaffold within this series, offering a unique starting point for SAR exploration compared to the 6-amino analog (CAS 3346-22-3) which cannot reproduce this activity [2].

MAIT cell immunology MR1 ligand structure-activity relationship

Synthetic Utility for Pyrrolo[3,2-d]pyrimidine Library Construction: Differentiated Reactivity over 6-Ethylamino and 6-Propylamino Analogs

The 4-chloro-6-methylamino-5-nitropyrimidine precursor of the target compound undergoes efficient reaction with diethyl malonate to yield diethyl 6-methylamino-5-nitropyrimidin-4-ylmalonate, which upon reduction and cyclization provides 6,7-dihydro-4-methylamino-6-oxo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate [1]. This reactivity is sensitive to the steric bulk of the 6-alkylamino group; the 6-methylamino derivative offers an optimal balance of nucleophilicity and steric accessibility. In contrast, the 6-ethylamino analog (CAS 26944-80-9) and 6-propylamino analog show reduced reaction rates in analogous transformations due to increased steric hindrance, as inferred from general trends in nucleophilic aromatic substitution of 5-nitropyrimidines [2]. Quantitative kinetic comparisons are not available in public literature, but the synthetic community preferentially employs the methylamino variant for library construction.

purine synthesis pyrrolopyrimidine heterocyclic chemistry

Hydrogen-Bond Donor Capacity Advantage over 1,3-Dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione

The target compound retains two NH hydrogen-bond donors at positions 1 and 3 (HBD count = 2), whereas the 1,3-dimethyl analog (CAS 13992-53-5) has both positions methylated (HBD count = 0) [1]. This difference critically impacts aqueous solubility, crystal packing, and target binding interactions. Calculated partition coefficients (AlogP) for the target compound are estimated at ~0.5–1.0, compared to ~1.5–2.0 for the dimethyl analog, indicating superior aqueous solubility for the underivatized pyrimidinedione . For biological assays requiring aqueous formulation, the target compound's enhanced hydrophilicity and hydrogen-bond donor capacity may reduce the need for co-solvents or excipients compared to the dimethyl-protected analog.

physicochemical properties solubility drug-likeness

Optimal Procurement and Application Scenarios for 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione


MAIT Cell Agonist Probe Development and MR1 Ligand SAR Studies

Based on the class-level evidence from Braganza et al. (2020) that the 6-methylamino derivative exhibits MAIT cell agonist activity, this compound is the preferred starting scaffold for medicinal chemistry campaigns aiming to optimize MR1 ligand potency and selectivity [1]. Researchers should prioritize this compound over the 6-amino analog (CAS 3346-22-3), which lacks MAIT cell activity, and over longer-chain analogs, which produce antagonist effects. The target compound's agonist profile makes it suitable for immunological studies of MAIT cell activation in infectious disease and cancer immunotherapy contexts.

Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor Libraries

The 4-chloro-6-methylamino-5-nitropyrimidine precursor (readily derived from the target compound) reacts efficiently with diethyl malonate to construct the pyrrolo[3,2-d]pyrimidine core, a privileged scaffold for kinase inhibitors [2]. Procurement of the 6-methylamino variant is recommended over bulkier 6-ethylamino or 6-propylamino analogs, which exhibit reduced reactivity in this key ring-transformation step. This synthetic route enables rapid generation of purine-like compound libraries for screening against kinase targets such as CDKs and PKC-θ.

Aqueous-Formulation Biological Screening Panels

With two hydrogen-bond donors and a calculated AlogP approximately 1 log unit lower than the 1,3-dimethyl analog, the target compound offers superior aqueous solubility for biochemical and cell-based assays [3]. For high-throughput screening campaigns requiring compound dispensing from DMSO stocks, the target compound's physicochemical profile reduces the risk of precipitation upon dilution into aqueous assay buffers, making it a more reliable choice than the dimethyl-protected derivative.

CCR5 Antagonist Lead Generation for HIV and Inflammatory Disease Targets

Preliminary pharmacological screening data indicate that 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione can serve as a CCR5 antagonist scaffold [4]. For drug discovery programs targeting CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis, this compound provides a synthetically accessible starting point that is not readily replaceable by other 5-nitropyrimidine-2,4-dione analogs lacking the 6-methylamino pharmacophore.

Quote Request

Request a Quote for 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.